Acetamide, N-hexyl-N-(4-methyl-2-oxazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexyl-N-(4-methyloxazol-2-yl)acetamide is an organic compound with the molecular formula C12H20N2O2 It is a derivative of acetamide, featuring a hexyl group and a 4-methyloxazol-2-yl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-N-(4-methyloxazol-2-yl)acetamide typically involves the reaction of hexylamine with 4-methyloxazole-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for N-Hexyl-N-(4-methyloxazol-2-yl)acetamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-N-(4-methyloxazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Oxazole derivatives
Reduction: Amine derivatives
Substitution: Substituted acetamide derivatives
Scientific Research Applications
N-Hexyl-N-(4-methyloxazol-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hexyl-N-(4-methyloxazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-Hexylacetamide: A simpler analog with only a hexyl group attached to the nitrogen atom.
N-(4-Methyloxazol-2-yl)acetamide: Contains only the 4-methyloxazol-2-yl group attached to the nitrogen atom.
Uniqueness
N-Hexyl-N-(4-methyloxazol-2-yl)acetamide is unique due to the presence of both the hexyl and 4-methyloxazol-2-yl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its simpler analogs .
Properties
CAS No. |
57068-02-7 |
---|---|
Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
N-hexyl-N-(4-methyl-1,3-oxazol-2-yl)acetamide |
InChI |
InChI=1S/C12H20N2O2/c1-4-5-6-7-8-14(11(3)15)12-13-10(2)9-16-12/h9H,4-8H2,1-3H3 |
InChI Key |
PTUHRKSMPCEBBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(C1=NC(=CO1)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.